4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline
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Description
4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a useful research compound. Its molecular formula is C19H16F3N5O2 and its molecular weight is 403.365. The purity is usually 95%.
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Biological Activity
4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. The detailed synthetic routes are crucial for understanding its biological activity.
Antimicrobial Properties
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. Triazole-containing compounds have been shown to inhibit various pathogens by disrupting their cellular functions. For instance, studies have demonstrated that similar compounds can exhibit Minimum Inhibitory Concentrations (MICs) in the low micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Triazole derivatives are known to interact with enzymes involved in cancer cell proliferation. For example, a related study found that triazole derivatives inhibited topoisomerase and telomerase activities, which are critical for cancer cell survival . The specific compound may also induce apoptosis in cancer cells through mitochondrial pathways, similar to other triazole derivatives .
The mechanisms by which this compound exerts its biological effects can be attributed to:
- Enzyme Inhibition : Inhibition of key enzymes such as topoisomerases.
- Cellular Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
- Antimicrobial Action : Disruption of microbial cell wall synthesis or function.
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, the compound exhibited an EC50 value indicating effective antimicrobial activity against Candida albicans with a value lower than that of standard antifungal agents .
Study 2: Cancer Cell Proliferation
A study assessing the impact of triazole derivatives on cancer cell lines revealed that the compound significantly reduced cell viability in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at concentrations as low as 10 µM. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction .
Data Tables
Properties
IUPAC Name |
4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c1-12-3-7-14(8-4-12)23-11-16(27(28)29)17-24-25-18(19(20,21)22)26(17)15-9-5-13(2)6-10-15/h3-11,23H,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISBRLDQMNDCK-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)C)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)C)C(F)(F)F)\[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.